molecular formula C17H17NO5S B2861240 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 866042-86-6

3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B2861240
CAS No.: 866042-86-6
M. Wt: 347.39
InChI Key: RYQDCXBFQJDPFZ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate ( 866042-86-6) is a high-purity chemical compound offered for use as a key intermediate in scientific research and development . This chromene-containing sulfonamide carbamate derivative is structurally related to compounds investigated for their inhibitory activity against various biological targets. Specifically, chromene-based sulfonamides have been identified as a promising class of carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrases are metalloenzymes involved in critical physiological processes, and certain isoforms, such as the tumor-associated hCA IX and hCA XII, are attractive targets for anticancer drug discovery . The integration of the chromene scaffold, known for its wide range of biological activities including antimicrobial and anticancer properties, with a sulfonamide group, a classic zinc-binding function in CAIs, makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules . The chroman-4-one core structure, which is closely related to this compound, is recognized in medicinal chemistry as a versatile scaffold for the isolation, design, and synthesis of novel lead compounds . When handling this product, researchers are advised to use appropriate personal protective equipment, including gloves and protective clothing, and to avoid contact with skin and eyes . For long-term stability, it is recommended to store this compound at -20°C . This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-yl N-(4-methylphenyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-6-8-13(9-7-12)24(20,21)18-17(19)23-16-10-11-22-15-5-3-2-4-14(15)16/h2-9,16H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQDCXBFQJDPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the chromen-4-yl core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent introduction of the N-[(4-methylphenyl)sulfonyl]carbamate group often requires the use of reagents such as chloroformates and amines in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate can be used as a probe to study enzyme activities and binding interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemistry.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues from Cyanoacetanilide Derivatives ()

Compounds 13a–e in , such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a), share key structural features with the target compound:

Property Target Compound Compound 13a
Core Structure Chromene ring + carbamate Cyanoacetanilide + hydrazinylidene
Functional Groups Sulfonylcarbamate Sulfamoyl, cyano, hydrazine
Molecular Weight ~331 g/mol (estimated) 357.38 g/mol
Melting Point Not reported 288°C
Synthetic Route Likely carbamate coupling Diazonium salt coupling

Key Differences :

  • Stability : The carbamate group in the target compound may confer greater hydrolytic stability compared to the hydrazinylidene linkage in 13a, which is prone to tautomerization .
  • Bioactivity: Cyanoacetanilides like 13a are often explored as kinase inhibitors or antimicrobial agents, whereas chromene-carbamates may target different pathways (e.g., cyclooxygenase or serotonin receptors).

Sulfonyl-Modified Macrolide Impurity ()

The impurity 3’-N-Demethyl-3’-N-[(4-methylphenyl)sulfonyl]azithromycin shares the [(4-methylphenyl)sulfonyl] moiety with the target compound. However, its macrolide backbone distinguishes it pharmacologically:

Property Target Compound Azithromycin Impurity
Core Structure Chromene-carbamate Macrolide antibiotic derivative
Functional Groups Sulfonylcarbamate Sulfonyl, macrolide lactone
Role Potential bioactive molecule Synthetic byproduct (non-therapeutic)
Analytical Significance Purity critical for drug development Controlled as impurity (≤1.4%)

Key Insights :

  • The sulfonyl group in both compounds may influence crystal packing or solubility, as seen in crystallographic studies using software like SHELX and ORTEP .
  • The azithromycin impurity highlights the importance of sulfonyl group placement: its introduction disrupts the macrolide’s activity, underscoring structure-activity relationship (SAR) sensitivity .

Hydrogen-Bonding and Crystallographic Behavior

emphasizes hydrogen-bonding patterns in molecular aggregation. In contrast, cyanoacetanilides like 13a exhibit NH (hydrazine) and sulfamoyl donors, creating distinct crystal motifs .

Biological Activity

3,4-Dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H17NO4S\text{C}_{16}\text{H}_{17}\text{N}\text{O}_4\text{S}

This structure includes a chromene moiety linked to a sulfonamide group, which is significant for its biological activity.

1. Inhibition of Dipeptidyl Peptidase IV (DPP-4)
A study highlighted the design of chromene derivatives as potent DPP-4 inhibitors, which are essential in managing type 2 diabetes. The compound demonstrated significant inhibition of DPP-4 activity, comparable to existing drugs like omarigliptin. Specifically, an oral dose of 3 mg/kg resulted in over 80% inhibition within 24 hours, indicating its potential as an antidiabetic agent .

2. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytostatic properties. These compounds were tested for their ability to inhibit cell growth in various cancer cell lines. The results showed promising anticancer activity, suggesting that the compound may interfere with cellular proliferation pathways .

3. Antimicrobial Properties
The antimicrobial activity of related chromene derivatives has also been explored. These compounds were found effective against a range of pathogens, including bacteria and fungi, suggesting that the sulfonamide group enhances their antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
DPP-4 Inhibition>80% inhibition at 3 mg/kg
Anticancer ActivitySignificant growth inhibition in vitro
Antimicrobial ActivityEffective against multiple pathogens

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and bioavailability, which are critical for therapeutic applications. However, further studies are necessary to fully understand its metabolism and potential toxic effects.

Q & A

Basic: What synthetic routes are commonly employed to prepare 3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate, and what are critical reaction conditions?

The synthesis typically involves coupling a chromene derivative (e.g., 3,4-dihydro-2H-chromen-4-ol) with a sulfonyl carbamate precursor. Key steps include:

  • Nucleophilic substitution : Reacting the chromene hydroxyl group with a pre-activated sulfonyl carbamate intermediate under anhydrous conditions (e.g., THF or DCM) .
  • Coupling agents : Use of carbodiimides (e.g., DCC) or HOBt to facilitate esterification between the chromene and sulfonyl carbamate moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Advanced: How can researchers optimize reaction yields and purity in multi-step syntheses of this compound?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to minimize side products .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
  • Temperature control : Maintain low temperatures (−10°C to 0°C) during sulfonylation to prevent decomposition .

Structural Analysis: What crystallographic methods validate the molecular geometry of this compound?

  • X-ray diffraction (XRD) : Employ SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP diagrams : Visualize thermal ellipsoids using WinGX to confirm bond angles and torsional strain in the chromene-sulfonyl linkage .
  • R-factor thresholds : Ensure final R1 < 0.05 and wR2 < 0.15 for high-confidence structural models .

Biological Activity: What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme inhibition : Measure activity against microbial β-lactamases or dihydrofolate reductase via spectrophotometric assays .
  • Cytotoxicity screening : Compare IC50 values in mammalian cell lines (e.g., HEK-293) to assess selectivity .

Data Contradiction: How to resolve discrepancies in reported biological activities of sulfonyl carbamate derivatives?

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial studies) .
  • Structural analogs : Compare results with methyl N-[(4-methylphenyl)sulfonyl]carbamate derivatives to isolate substituent effects .
  • Purity verification : Use HPLC-MS (≥95% purity) to rule out impurities influencing activity .

Mechanistic Studies: What computational approaches elucidate target interactions?

  • Molecular docking : Simulate binding to microbial enzyme active sites (e.g., PDB: 3TZF) using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl vs. carbamate) with bioactivity .

Spectroscopic Characterization: Which techniques confirm structural integrity?

  • NMR : Identify key signals: δ 7.6–7.8 ppm (sulfonyl aromatic protons), δ 4.2–4.5 ppm (chromene O–CH2), and δ 2.4 ppm (methyl group) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (carbamate C=O) .
  • HRMS : Match exact mass with theoretical [M+H]⁺ (e.g., C₁₇H₁₇NO₄S: 348.0972) .

Stability Studies: How do pH and temperature affect its stability in solution?

  • pH stability : Perform accelerated degradation studies (pH 1–13, 37°C) monitored via HPLC. Degradation is minimal at pH 7–9 but increases under acidic conditions due to carbamate hydrolysis .
  • Thermal stability : Store lyophilized samples at −20°C; solutions in DMSO retain >90% integrity for 30 days at 4°C .

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